3-bromo-5-iodothiophene-2-carbaldehyde
Description
Properties
CAS No. |
2613383-81-4 |
|---|---|
Molecular Formula |
C5H2BrIOS |
Molecular Weight |
316.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-iodothiophene-2-carbaldehyde typically involves halogenation and formylation reactionsThis reaction involves the use of reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-iodothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Substitution: Organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: 3-bromo-5-iodothiophene-2-carboxylic acid.
Reduction: 3-bromo-5-iodothiophene-2-methanol
Scientific Research Applications
3-bromo-5-iodothiophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Its derivatives are investigated for potential biological activities, including anticancer and antimicrobial properties
Mechanism of Action
The mechanism of action of 3-bromo-5-iodothiophene-2-carbaldehyde depends on its chemical reactivity. The presence of both bromine and iodine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives with potential biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Thiophene Aldehydes
The table below compares key thiophene derivatives with halogen and aldehyde substitutions:
Reactivity Insights :
Functional Group Variations
Carboxylic Acid Derivatives
- 5-Bromo-2-iodothiophene-3-carboxylic Acid (C₅H₂BrIO₂S): Replaces the aldehyde with a carboxylic acid. This modification shifts reactivity toward amidation/esterification rather than condensations, broadening pharmaceutical utility (e.g., protease inhibitors) .
Methyl-Substituted Analogs
- 4-Bromo-5-methylthiophene-2-carbaldehyde (C₆H₅BrOS): A methyl group at C5 reduces electrophilicity at the thiophene ring, slowing halogen displacement but improving stability in hydrophobic environments .
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